molecular formula C11H17F3N2O3 B1450175 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate CAS No. 1914148-54-1

3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate

Cat. No. B1450175
CAS RN: 1914148-54-1
M. Wt: 282.26 g/mol
InChI Key: UNPHVIAXUMVJHN-UHFFFAOYSA-N
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Description

3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate is a chemical compound that falls under the category of 5-substituted 1-oxa-3,9-diazaspiro[5.5]undecan-2-one compounds . These compounds have been reported to inhibit the activity of geranylgeranyltransferase I .


Synthesis Analysis

The synthesis of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate involves various chemical reactions. The patents provide a detailed description of the synthesis process, including the use of different groups such as C3-C4-cycloalkyl, Cs-Cs-cycloalkyl, C4-C6-cycloalkenyl, Cs-Ce-cycloalkyloxymeans, and 4- to 7-membered heterocycloalkyl .


Molecular Structure Analysis

The molecular structure of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate is complex, with various groups attached to the core structure . The structure includes a spiro[5.5]undecan-2-one core, with various substituents attached to it .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate are complex and involve multiple steps . The reactions involve the use of various reagents and catalysts, and the formation of intermediate compounds .

Scientific Research Applications

Medicinal Chemistry: METTL3 Inhibition

In medicinal chemistry, this compound has been utilized as a potent and selective inhibitor of METTL3 , a key enzyme in the m6A RNA methylation process. The optimization of this compound has led to a 1400-fold potency improvement, with an IC50 of 5 nM, indicating its high efficacy in inhibiting METTL3 . This has significant implications for diseases where m6A dysregulation is a factor, such as certain cancers and type 2 diabetes.

Epitranscriptomics: RNA Modification Studies

The compound’s role in epitranscriptomics is crucial, as it helps in studying RNA modifications, particularly N6-methyladenosine (m6A). By inhibiting METTL3, researchers can explore the dynamic nature of m6A modifications and their impact on gene expression regulation, which ranges from splicing to translation and stability .

Oncology: Cancer Research

In cancer research, the compound’s ability to modulate m6A levels provides a pathway to investigate the epigenetic mechanisms in acute myeloid leukemia (AML) and other malignancies. It aids in understanding how m6A modifications influence cancer progression and may lead to the development of targeted therapies .

Virology: Antiviral Drug Development

The compound has shown potential in antiviral drug development. Its derivatives have been tested for antiviral activities, with one derivative demonstrating an attractive combination of antiviral potency, selectivity, and a favorable pharmacokinetic profile . This opens up possibilities for new treatments against viral infections.

Pharmacokinetics: Drug Optimization

In the field of pharmacokinetics, the compound’s derivatives have been optimized for better drug-like properties. This includes improving absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for the development of orally bioavailable medications .

Structural Biology: Protein Crystallography

The compound has been used in structural biology, particularly in protein crystallography-based medicinal chemistry optimization. This approach has been instrumental in improving the potency of METTL3 inhibitors, providing insights into the structural basis of their efficacy .

Epigenetics: Gene Expression Regulation

As an epigenetic modulator, the compound plays a role in gene expression regulation by affecting m6A levels in cellular RNA. This has implications for understanding biological processes like the circadian clock, stem cell differentiation, and even viral gene expression .

Biochemistry: Enzyme Activity Modulation

Lastly, in biochemistry, the compound is used to modulate enzyme activity. By inhibiting METTL3, it affects the m6A writer system, which is responsible for installing methyl marks on RNA. This has broad implications for studying enzymatic functions in various biological contexts .

Future Directions

The future directions for the research and development of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate could involve further exploration of its potential therapeutic applications, particularly in the treatment of diseases with uncontrolled cell proliferation, including cancer .

Mechanism of Action

properties

IUPAC Name

3,9-diazaspiro[5.5]undecan-4-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.C2HF3O2/c12-8-7-9(3-6-11-8)1-4-10-5-2-9;3-2(4,5)1(6)7/h10H,1-7H2,(H,11,12);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPHVIAXUMVJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC(=O)C2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate
Reactant of Route 2
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate
Reactant of Route 3
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate
Reactant of Route 4
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate
Reactant of Route 5
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate
Reactant of Route 6
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate

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